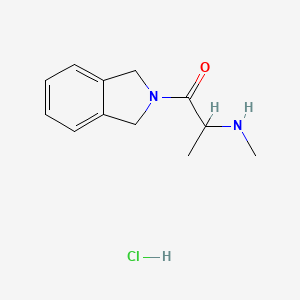
1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as isoindolines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of isoindole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Alkylation: The isoindoline core is then alkylated with a suitable alkyl halide to introduce the propan-1-one moiety.
Methylation: The resulting compound is methylated using methylamine under controlled conditions to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoindoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Isoindoline Derivatives: Compounds with similar isoindoline cores.
Methylamino Compounds: Compounds containing the methylamino group.
Uniqueness
1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9(13-2)12(15)14-7-10-5-3-4-6-11(10)8-14;/h3-6,9,13H,7-8H2,1-2H3;1H |
InChI Key |
ODCFZHJZCBMSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
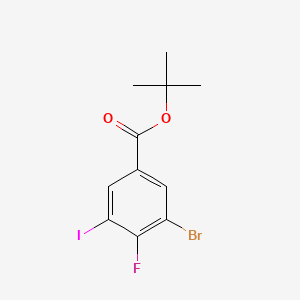
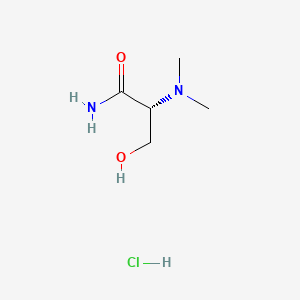
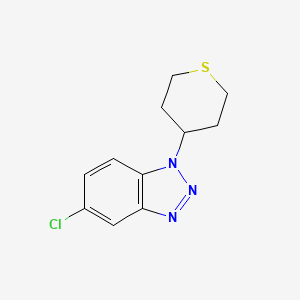

![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
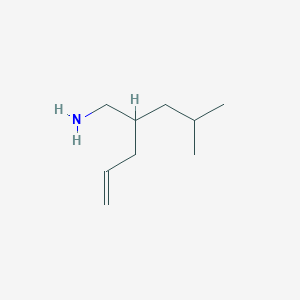
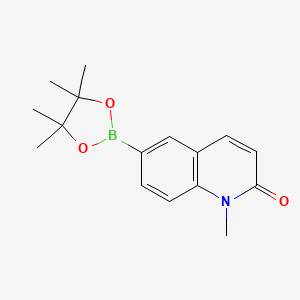
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)



